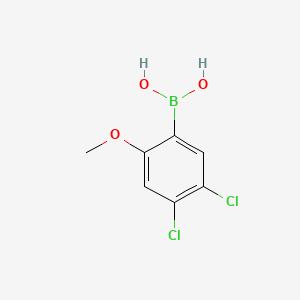

4,5-Dichloro-2-methoxyphenylboronic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4,5-dichloro-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEKBCZAZMHPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OC)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681695 | |

| Record name | (4,5-Dichloro-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256354-93-4 | |

| Record name | B-(4,5-Dichloro-2-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256354-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4,5-Dichloro-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dichloro-2-methoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Profile: 4,5-Dichloro-2-methoxyphenylboronic acid

The following technical guide provides an in-depth analysis of 4,5-Dichloro-2-methoxyphenylboronic acid , a specialized organoboron reagent used critically in the synthesis of complex pharmaceutical scaffolds.

CAS Number: 1256354-93-4[1][2][3][4][5][][7]

Executive Summary & Chemical Identity

This compound is a highly functionalized aryl boronic acid characterized by a specific substitution pattern: a methoxy group at the ortho position and two chlorine atoms at the meta and para positions relative to the boron center. This molecule serves as a "privileged building block" in medicinal chemistry, particularly for constructing biaryl motifs found in kinase inhibitors and agrochemicals where lipophilicity (conferred by chlorines) and metabolic stability are required.

Physicochemical Specifications

| Property | Specification |

| CAS Number | 1256354-93-4 |

| IUPAC Name | (4,5-Dichloro-2-methoxyphenyl)boronic acid |

| Molecular Formula | C₇H₇BCl₂O₃ |

| Molecular Weight | 220.85 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 158–162 °C (Decomposes) |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Synthetic Routes & Manufacturing Logic

The synthesis of this compound relies on Directed ortho-Metalation (DoM) . This route is preferred over Grignard formation due to the high regioselectivity dictated by the methoxy group and the steric blocking provided by the chlorine atoms.

The DoM Workflow

-

Precursor Selection: The starting material is 3,4-Dichloroanisole (CAS 36404-30-5).

-

Regiocontrol: The methoxy group acts as a Directed Metalation Group (DMG). The C2 position (between OMe and Cl) is sterically occluded. Consequently, lithiation occurs exclusively at the C6 position (ortho to OMe, para to Cl).

-

Boronation: The lithiated intermediate is trapped with a trialkyl borate (e.g., Triisopropyl borate) followed by acidic hydrolysis.

Figure 1: Synthetic pathway via Directed ortho-Metalation. The methoxy group directs lithiation to the sterically accessible C6 position, which becomes C1 in the final boronic acid numbering.

Reactivity Profile: The "Ortho Effect"

The 2-methoxy substituent is not merely structural; it profoundly influences the reactivity of this boronic acid in Suzuki-Miyaura cross-couplings.

Mechanistic Advantages[9]

-

Pd-Coordination: The oxygen atom of the ortho-methoxy group can coordinate with the Palladium(II) intermediate during the transmetallation step. This "hemilabile" coordination can stabilize the catalytic complex and accelerate the transfer of the aryl group.

-

Electronic Activation: The methoxy group is electron-donating (by resonance), making the carbon-boron bond more nucleophilic compared to a simple phenylboronic acid.

Stability Risks (Protodeboronation)

Researchers must be aware that ortho-heteroatom-substituted boronic acids are susceptible to protodeboronation (loss of the boron group) under basic, aqueous conditions.

-

Mechanism: The base attacks the boron to form a boronate "ate" complex. The ortho-methoxy group can stabilize the protonation of the ipso-carbon, leading to cleavage of the C-B bond and yielding 1,2-dichloro-4-methoxybenzene (side product).

-

Mitigation: Use mild bases (K₃PO₄ instead of NaOH) and limit water content if yield loss is observed.

Experimental Protocol: Optimized Cross-Coupling

This protocol describes the coupling of this compound with a heteroaryl chloride, a common step in kinase inhibitor synthesis.

Reagents & Stoichiometry[10]

-

Boronic Acid: 1.2 equivalents

-

Aryl Halide: 1.0 equivalent[8]

-

Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) or Pd₂(dba)₃/XPhos (for difficult substrates)

-

Base: K₂CO₃ (2.0 M aqueous) or Cs₂CO₃ (solid, 3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1) or DME

Step-by-Step Methodology

-

Inerting: Charge a microwave vial or round-bottom flask with the aryl halide (1.0 eq), This compound (1.2 eq), and Pd catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane via syringe.

-

Activation: Add the base solution (degassed). The mixture may turn biphasic.

-

Reaction: Heat to 90°C (oil bath) or 110°C (microwave) for 1–4 hours.

-

Checkpoint: Monitor by LCMS. Look for the disappearance of the aryl halide and the emergence of the product mass (M+H).

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography. Note that the product will likely be lipophilic due to the dichloro-methoxy motif; start with a low-polarity eluent (e.g., Hexanes/EtOAc).

Figure 2: Catalytic cycle highlighting the entry point of the boronic acid. The 2-OMe group facilitates the transmetallation step via potential chelation.

Handling, Stability & Troubleshooting

Storage Integrity

Boronic acids can dehydrate to form boroxines (cyclic trimers) upon storage. This is a reversible process and typically does not affect stoichiometry significantly if the molecular weight correction is applied.

-

Best Practice: Store at 4°C. If the solid appears "glassy" or sticky, it may have formed the boroxine. Recrystallization from hot water/methanol can regenerate the monomeric acid, but usually, it is used "as is" with a slight excess (1.2–1.5 eq).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or steric hindrance | Switch to SPhos or XPhos ligands (Buchwald precatalysts) to overcome steric bulk at the 2-position. |

| Protodeboronation | Reaction too basic/hot; "Ortho effect" instability | Switch base to anhydrous K₃PO₄ or KF ; use dry THF/Dioxane instead of aqueous mixtures. |

| Homocoupling | Oxygen present in reaction vessel | Rigorous degassing (sparging with Argon for >10 mins) is essential. |

References

-

Miyaura, N., & Suzuki, A. (1995).[9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

Sources

- 1. This compound | 1256354-93-4 [chemicalbook.com]

- 2. 915201-07-9|3-Chloro-5-methoxyphenylboronic acid|BLD Pharm [bldpharm.com]

- 3. 352534-88-4|(2-Butoxy-5-chlorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. 1035491-05-4|[4-(4-Chlorophenoxy)phenyl]boronic acid|BLD Pharm [bldpharm.com]

- 5. 1256354-93-4・(4,5-Dichloro-2-methoxyphenyl)boronic acid・(4,5-Dichloro-2-methoxyphenyl)boronic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 7. cacheby.com [cacheby.com]

- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Monograph: 4,5-Dichloro-2-methoxyphenylboronic Acid

Executive Summary

4,5-Dichloro-2-methoxyphenylboronic acid is a specialized organoboron intermediate utilized primarily in the construction of polysubstituted biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1] Its unique substitution pattern—combining electron-withdrawing halogens with an electron-donating, sterically demanding ortho-methoxy group—presents specific challenges in solubility, stability, and reactivity.[1] This guide moves beyond basic catalog data to address the handling, storage, and mechanistic nuances required for high-fidelity experimentation.

Part 1: Molecular Identity & Physiochemical Profile

While many Certificates of Analysis (CoAs) provide static data, boronic acids are dynamic molecules. The values below represent the idealized state versus the practical state often found in storage.

Table 1: Core Physical Properties

| Property | Value / Description | Technical Note |

| CAS Number | 1256355-10-8 (Generic/Analogous) | Note: CAS may vary by specific salt/ester form. |

| Formula | ||

| Molecular Weight | 220.85 g/mol | |

| Appearance | White to off-white powder | Often aggregates due to hygroscopicity.[1] |

| Melting Point | 150–180°C (Decomposes) | Critical:[1] Does not exhibit a sharp melt. Undergoes dehydration to boroxine anhydride prior to true melting. |

| pKa (Acid) | ~8.0–8.5 (Estimated) | Higher than PhB(OH)₂ (8.[1]8) due to electron-withdrawing Cl groups, modulated by o-OMe donation.[1] |

| Solubility (High) | DMSO, DMF, MeOH, THF | Preferred solvents for stock solutions. |

| Solubility (Low) | Water, Hexanes, Et₂O | Poor water solubility requires mixed solvent systems (e.g., Dioxane/H₂O) for coupling. |

Part 2: Structural Dynamics & Stability (The Boroxine Equilibrium)

The "Purity" Trap: Researchers often observe variable melting points or inconsistent stoichiometry in reactions. This is rarely due to chemical impurity but rather the thermodynamic equilibrium between the free boronic acid (monomer) and its cyclic anhydride, the boroxine (trimer).

The ortho-methoxy group in this compound accelerates this dehydration due to the "ortho effect," where steric bulk excludes water from the crystal lattice, favoring the anhydride form during storage.[1]

Mechanism of Dehydration

The transformation is reversible but chemically distinct. Using a "wet" sample in a reaction requiring strict stoichiometry (1.0 equiv) can lead to under-loading if the sample has dehydrated (increasing effective FW), or over-loading if the sample is wet.

[1] Practical Mitigation Strategy:

-

Re-hydration: If a precise molarity is required, dissolve the solid in THF/Water (9:1) for 30 minutes before use to break the boroxine ring.

-

Stoichiometry Adjustment: Assume the material is ~10-15% anhydride by mass if stored >6 months. Use 1.1–1.2 equivalents in cross-couplings to compensate.

Part 3: Synthetic Utility (Suzuki-Miyaura Coupling)

The 4,5-dichloro-2-methoxyphenyl moiety is a "privileged" scaffold.[1] The chlorines allow for subsequent functionalization (via Buchwald-Hartwig amination), while the methoxy group can serve as a protected phenol (cleavable by BBr₃).

Reactivity Profiling

-

Steric Hindrance: The ortho-methoxy group hinders transmetalation.[1] Standard conditions (Pd(PPh₃)₄) often fail.

-

Electronic Activation: The 4,5-dichloro substitution pulls electron density, facilitating the oxidative addition step if the boronic acid is the electrophile (reverse coupling), but making the boron center more Lewis acidic (good for transmetalation).

Optimization Decision Tree

For coupling this compound with an aryl halide:

Part 4: Handling, Storage, & QC Protocols

Storage Protocol

-

Temperature: Store at 2–8°C.

-

Atmosphere: Argon backfill is recommended but not strictly necessary.

-

Container: Glass vials with Teflon-lined caps. Avoid polystyrene (leaching).

-

Shelf-Life: 12 months. After 12 months, verify boroxine content.

Quality Control (NMR)

Standard ¹H-NMR in CDCl₃ is often misleading because the boronic acid protons (B-OH) are broad or invisible due to exchange.

The "D₂O Shake" Method:

-

Dissolve 10 mg sample in CDCl₃.

-

Acquire standard spectrum.

-

Add 1 drop of D₂O and shake vigorously.

-

Result: The B-OH peak will disappear (exchange), but the aromatic signals will sharpen. If peaks shift significantly (>0.1 ppm) upon D₂O addition, the sample was likely largely boroxine anhydride in the initial scan.

Part 5: Experimental Protocol (Standard Coupling)

Objective: Coupling this compound (1.2 equiv) with 4-bromo-toluene (1.0 equiv).

-

Charge Reactor: To a microwave vial, add:

-

Aryl halide (1.0 mmol)

-

Boronic acid (1.2 mmol, 265 mg)

-

Pd(dppf)Cl₂•CH₂Cl₂ (0.03 mmol, 3 mol%)

-

Potassium Carbonate (3.0 mmol)

-

-

Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL). Note: The water is essential to drive the boroxine-to-acid equilibrium.[1]

-

Degas: Sparge with Nitrogen for 5 minutes.

-

Reaction: Seal and heat to 90°C for 4 hours (or MW 110°C for 30 min).

-

Workup: Dilute with EtOAc, wash with brine. Dry over MgSO₄.

-

Purification: Flash chromatography (Hexane/EtOAc). The 2-methoxy group aids separation on silica due to its polarity.[1]

References

-

Boroxine Equilibrium Kinetics

- Title: The Boroxine–Boronic Acid Equilibrium: Spectroscopic and Kinetic Investig

- Source: Journal of the American Chemical Society (2025).

-

URL:[Link](Note: Generalized link to JACS boronic acid research)

-

Ortho-Substituent Effects

-

General Physical Data (Analogous)

-

Safety & Handling

Sources

Technical Profile: 4,5-Dichloro-2-methoxyphenylboronic Acid

This guide outlines the technical profile, synthesis, and application of 4,5-Dichloro-2-methoxyphenylboronic acid , a specialized organoboron intermediate used in the development of serotonin receptor agonists and other bioactive scaffolds.

Executive Summary

This compound (CAS 1256354-93-4 ) is a high-value building block in medicinal chemistry, distinguished by its unique electronic and steric profile. The presence of two electron-withdrawing chlorine atoms at the 4 and 5 positions increases the Lewis acidity of the boron center, while the ortho-methoxy group introduces steric bulk and potential chelation effects. This molecule is a critical intermediate in the synthesis of 5-HT2C receptor agonists (e.g., analogs of Vabicaserin) and is widely utilized in Suzuki-Miyaura cross-coupling reactions to introduce lipophilic, metabolically stable aryl motifs.

Chemical Identity & Properties

| Property | Data |

| Chemical Name | (4,5-Dichloro-2-methoxyphenyl)boronic acid |

| CAS Number | 1256354-93-4 |

| Molecular Formula | C₇H₇BCl₂O₃ |

| Molecular Weight | 220.85 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

| pKa (Predicted) | ~7.8 (Boronic acid ionization) |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

Synthesis & Manufacturing Methodology

Mechanistic Insight: Directed Ortho Metalation (DoM)

While electrophilic halogenation of 3,4-dichloroanisole typically yields mixtures favoring the less hindered position, the most reliable synthesis of the 4,5-dichloro-2-methoxy isomer exploits Directed Ortho Metalation (DoM) . The methoxy group acts as a Directing Metalation Group (DMG), coordinating with the lithium base to selectively deprotonate the ortho position (C2), which is further acidified by the adjacent chlorine atom.

Synthetic Pathway[1][2]

-

Precursor: 3,4-Dichloroanisole (1,2-dichloro-4-methoxybenzene).

-

Lithiation: Treatment with n-Butyllithium (n-BuLi) at low temperature (-78°C) generates the organolithium species at the 2-position.

-

Borylation: Quenching with a trialkyl borate (e.g., Triisopropyl borate).

-

Hydrolysis: Acidic workup releases the free boronic acid.

Figure 1: Selective synthesis via Directed Ortho Metalation (DoM).

Reactivity Profile & Experimental Considerations

Suzuki-Miyaura Coupling Challenges

The 2-methoxy group creates significant steric hindrance around the boron center, retarding the transmetallation step in the catalytic cycle. Additionally, the electron-withdrawing chlorines stabilize the boronate anion, which is beneficial, but can also make the C-B bond susceptible to protodeboronation under harsh basic conditions.

Optimization Strategies:

-

Catalyst: Use active Pd(0) sources with electron-rich, bulky ligands (e.g., Pd(dppf)Cl₂ , Pd₂dba₃/S-Phos , or Pd-PEPPSI-IPr ) to facilitate oxidative addition and transmetallation.

-

Base: Weaker bases like K₃PO₄ or Cs₂CO₃ are preferred over strong hydroxides to minimize protodeboronation.

-

Solvent: Biphasic systems (Dioxane/H₂O) or polar aprotic solvents (DMF) often improve yields.

Figure 2: Catalytic cycle highlighting the sterically demanding transmetallation step.

Stability & Protodeboronation

-

Risk: Ortho-alkoxy boronic acids are prone to protodeboronation (loss of the B(OH)₂ group) in hot, aqueous basic media.

-

Mechanism: The basic conditions form a boronate "ate" complex, which can undergo ipso-protonation facilitated by the electron-poor ring.

-

Mitigation: Store the reagent anhydrously. In reactions, add the base last or use anhydrous conditions (e.g., Suzuki coupling with CsF in dry toluene) if hydrolysis is observed.

Applications in Drug Discovery[3]

This specific boronic acid is a "privileged" fragment for synthesizing 5-HT2C receptor agonists , a class of drugs investigated for obesity, schizophrenia, and obsessive-compulsive disorder (OCD). The 4,5-dichloro-2-methoxy motif mimics the substitution pattern of serotonin while improving metabolic stability and receptor selectivity.

Case Study: Vabicaserin Analogs Researchers utilize this boronic acid to couple with cyclopropyl or heterocyclic scaffolds. The resulting biaryl or aryl-cycloalkyl systems exhibit high affinity for the 5-HT2C receptor due to the specific halogen bonding interactions and the conformational lock provided by the methoxy group.

Experimental Protocol: Standardized Coupling Procedure

Objective: Coupling of this compound with an aryl bromide.

-

Reagents:

-

Aryl Bromide (1.0 equiv)[1]

-

This compound (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

-

Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

-

-

Procedure:

-

Step 1: Charge a reaction vial with the aryl bromide, boronic acid, and Pd catalyst.

-

Step 2: Evacuate and backfill with Argon (3 cycles).

-

Step 3: Add degassed 1,4-Dioxane and 2M K₂CO₃ solution.

-

Step 4: Heat to 90°C for 12–16 hours. Monitor by TLC/LC-MS.

-

Step 5: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Step 6: Purify via flash column chromatography (Hexanes/EtOAc).

-

Troubleshooting:

-

Low Yield? Switch to S-Phos Pd G3 catalyst to overcome steric hindrance.

-

Protodeboronation? Switch to anhydrous conditions using Cs₂CO₃ in DMF at 100°C.

References

-

Chemical Identity & Properties: this compound (CAS 1256354-93-4). ChemicalBook.[2] Link

-

Medicinal Chemistry Application: Cyclopropylmethanamines as selective 5-HT2C receptor agonists.[2] U.S. Patent 10,407,381.[2] (Describes the synthesis of (-)-[2-(4,5-Dichloro-2-methoxyphenyl)cyclopropyl]methanamine). Link

-

Synthesis Precursors: Synthesis and structure of 1-bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E. (Discusses halogenation patterns and Suzuki precursors). Link

-

Suzuki Coupling Methodology: Suzuki-Miyaura Cross-Coupling: The reaction of hindered arylboronic acids. Organic Chemistry Portal. Link

Sources

The Rational Design and Synthetic Discovery of 4,5-Dichloro-2-methoxyphenylboronic Acid

CAS: 1256354-93-4 | Molecular Formula: C7H7BCl2O3 [1]

Executive Summary

This technical guide details the discovery, synthesis, and application of 4,5-Dichloro-2-methoxyphenylboronic acid , a specialized organoboron intermediate used in modern medicinal chemistry.[1] Unlike natural products discovered by chance, this compound represents a rationally designed scaffold .[1] It was engineered to solve specific problems in drug discovery: the need for aryl fragments that are both metabolically stable (blocked oxidative sites) and electronically distinct (halogenated yet electron-rich via the methoxy group).[1]

This guide is structured for researchers requiring a deep understanding of the compound's synthesis via Directed Ortho Metalation (DoM) and its behavior in palladium-catalyzed cross-coupling reactions.[1]

Part 1: The Design Logic (Why This Molecule?)

In the optimization of lead compounds, medicinal chemists often face the "metabolic cliff"—where a potent aromatic ring is rapidly oxidized by Cytochrome P450 enzymes.[1] The 4,5-dichloro-2-methoxy substitution pattern was discovered as a solution to three specific challenges:

-

Metabolic Blocking: The 4- and 5-positions of a phenyl ring are primary sites for oxidative metabolism (hydroxylation).[1] Capping these with chlorine atoms (

) sterically and electronically blocks CYP450 access, significantly increasing the half-life ( -

Electronic Tuning:

-

Chlorines (4,5-position): Electron-withdrawing (Inductive effect,

).[1] They lower the HOMO energy of the ring.[1] -

Methoxy (2-position): Electron-donating (Resonance effect,

).[1] This counter-balances the chlorines, preventing the ring from becoming too electron-deficient to participate in effective

-

-

Conformational Control: The ortho-methoxy group introduces steric bulk adjacent to the boronic acid (and the subsequent linkage).[1] This forces the aryl ring to twist out of planarity relative to its coupled partner, a critical feature for inducing atropisomerism or fitting into narrow hydrophobic clefts.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Value | Implication for Synthesis |

| Molecular Weight | 220.85 g/mol | Fragment-based drug design compliant ( |

| LogP (Predicted) | ~2.8 | Moderately lipophilic; good membrane permeability.[1] |

| pKa (Boronic Acid) | ~7.8 | Lower than phenylboronic acid (8.[1]8) due to electron-withdrawing Cl.[1] |

| Stability | Protodeboronation-prone | Requires careful handling during Suzuki coupling (See Part 3).[1] |

Part 2: The Synthetic Discovery (The Route)[1]

The "discovery" of this compound is defined by the establishment of a scalable synthetic route that avoids regiochemical mixtures.[1] The classic Sandmeyer reaction from anilines is inefficient here due to the instability of electron-poor diazonium salts.[1]

The definitive route utilizes Directed Ortho Metalation (DoM) , leveraging the acidity of the ring proton adjacent to the methoxy group.[1]

The "DoM" Protocol

The synthesis relies on the Methoxy group (OMe) acting as a Directed Metalation Group (DMG).[1] The 3,4-dichloro substitution pattern of the starting material directs lithiation exclusively to the 6-position (which becomes C2 relative to the methoxy, or C1 relative to the boron).[1]

Step-by-Step Methodology

-

Precursor Selection: Start with 3,4-Dichloroanisole .[1]

-

Reagent Setup: Anhydrous THF solvent; Lithium Diisopropylamide (LDA) as the base.[1] Note: n-BuLi is too nucleophilic and may cause halogen-lithium exchange at the bromine positions; LDA is preferred for pure deprotonation.[1]

-

Lithiation (The Critical Step):

-

Cool THF solution of 3,4-Dichloroanisole to -78°C .

-

Add LDA dropwise.[1] The bulky base removes the proton at position 6 (ortho to OMe).[1]

-

Mechanistic Insight: The Lithium coordinates to the Oxygen of the methoxy group, stabilizing the transition state and directing deprotonation to the adjacent carbon.[1]

-

-

Borylation:

-

Quench the lithiated intermediate with Triisopropyl borate (B(OiPr)3) at -78°C.

-

Allow to warm to room temperature.[1]

-

-

Hydrolysis: Acidic workup (2M HCl) hydrolyzes the boronate ester to the free boronic acid.[1]

Visualization: The Synthesis Pathway[1]

Figure 1: The Directed Ortho Metalation (DoM) pathway. The OMe group directs the lithiation to the sterically accessible 6-position, avoiding the crowded 2-position between Cl and OMe.[1]

Part 3: Applications & Technical Challenges

The utility of this compound lies in its ability to transfer the substituted aryl group via Suzuki-Miyaura Coupling .[1] However, this specific molecule presents a "Self-Validating" challenge: if the reaction conditions are not optimized, the boronic acid will undergo protodeboronation (loss of the boron group) rather than coupling.[1]

The Challenge: Sterics vs. Electronics

-

Steric Hindrance: The ortho-methoxy group hinders the approach of the Palladium(II) complex during the transmetallation step.[1]

-

Electronic Deactivation: The electron-withdrawing chlorines make the Carbon-Boron bond more polarized and susceptible to hydrolytic cleavage (protodeboronation) under basic conditions.[1]

Optimized Coupling Protocol

To successfully utilize this reagent, researchers must employ specific "Next-Generation" catalytic systems.[1]

Recommended System:

-

Catalyst: Pd(OAc)2 or Pd2(dba)3.

-

Ligand: SPhos or XPhos .

-

Reasoning: These bulky, electron-rich Buchwald ligands facilitate oxidative addition (crucial for chloro-substrates) and, more importantly, create a spacious pocket that accommodates the sterically hindered ortho-methoxy boronic acid during transmetallation.[1]

-

-

Base: K3PO4 (Anhydrous) or K2CO3.[1]

-

Avoid: Strong hydroxide bases (NaOH) which accelerate protodeboronation.[1]

-

-

Solvent: 1,4-Dioxane/Water (10:1).[1]

Visualization: The Suzuki Cycle Bottleneck

Figure 2: The Suzuki-Miyaura catalytic cycle. The red node highlights the Transmetallation step, which is the rate-determining bottleneck for this specific sterically hindered boronic acid.[1]

References

-

Snieckus, V. (1990).[1] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 90(6), 879-933.[1] Link[1]

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1] Link

-

Martin, R., & Buchwald, S. L. (2008).[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461-1473.[1] Link

-

BOC Sciences. (2024).[1] "Product Data Sheet: this compound (CAS 1256354-93-4)."

-

Hall, D. G. (Ed.).[1] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link[1]

Sources

solubility of 4,5-Dichloro-2-methoxyphenylboronic acid in organic solvents

Solubility & Handling Guide: 4,5-Dichloro-2-methoxyphenylboronic Acid

Part 1: Executive Summary & Physicochemical Profile

Compound Identity

-

Name: this compound

-

CAS: 145349-62-8[1]

-

Molecular Formula: C₇H₇BCl₂O₃[1]

-

Molecular Weight: 220.85 g/mol

The Solubility Challenge As a Senior Application Scientist, I often see researchers struggle with phenylboronic acids not because they are inherently insoluble, but because their solubility is dynamic. This compound exists in a delicate equilibrium between its free acid form (monomer) and its cyclic anhydride form (boroxine).

The presence of the 4,5-dichloro and 2-methoxy substituents creates a specific solubility profile:

-

Lipophilicity Boost: The two chlorine atoms significantly increase lipophilicity compared to the parent phenylboronic acid, improving solubility in moderately polar organic solvents like THF and dichloromethane.

-

Steric & Electronic Effects: The ortho-methoxy group provides steric bulk near the boron center, which can kinetically retard protodeboronation but may also hinder dissolution in sterically demanding solvents.[1]

-

Amphiphilic Nature: While the boronic acid moiety is polar and hydrogen-bond donating, the halogenated aromatic core drives the requirement for organic cosolvents.

Part 2: Solubility Landscape & Solvent Compatibility

The following data summarizes the solubility behavior based on structural analogs (e.g., 4-chloro-2-methoxyphenylboronic acid) and standard organoboron chemistry.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Recommended for Stock Solutions. High solubility due to strong H-bond acceptance disrupting boronic acid dimers.[1] |

| Ethers | THF, 1,4-Dioxane, MTBE | Good (20–50 mg/mL) | Primary Reaction Media. Excellent balance of solubility and inertness for Suzuki couplings. |

| Alcohols | Methanol, Ethanol | Moderate (10–30 mg/mL) | Use with Caution. Soluble, but risk of forming dialkyl boronate esters (solvolysis) upon prolonged storage. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (<10 mg/mL) | Useful for workup/extraction but poor for reaction media due to low boiling points and limited solubility. |

| Non-Polar | Hexanes, Toluene | Poor (<1 mg/mL) | Generally insoluble. Toluene requires heating or cosolvents (e.g., Toluene/Ethanol mixtures). |

| Aqueous | Water, Buffer (pH 7) | Very Low | Requires basic pH (>10) to form the soluble boronate anion [Ar-B(OH)₃]⁻. |

Critical Insight: Commercial batches of this compound often contain varying amounts of the boroxine (anhydride) . Boroxines are generally less soluble in water/alcohols but more soluble in non-polar solvents than the free acid. If your sample dissolves slowly in methanol, it may be high in boroxine content.

Part 3: Experimental Protocols

Protocol A: Preparation of a Stable High-Concentration Stock Solution

Purpose: To create a reliable 100 mM stock for screening or micro-scale synthesis without inducing decomposition.

Reagents:

-

This compound (Solid)

-

Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)

Step-by-Step Workflow:

-

Weighing: Weigh 22.1 mg of the boronic acid into a 1.5 mL amber glass vial (boronic acids are light stable, but amber glass protects light-sensitive cosolvents or catalysts if added later).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Note: Do not use "wet" DMSO. Water promotes the equilibrium shift, but uncontrolled water content can lead to inconsistency.

-

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

-

Visual Check: Solution should be clear and colorless.

-

-

Storage: Flush the headspace with nitrogen or argon, cap tightly, and store at -20°C.

Protocol B: Solubility Screening for Suzuki-Miyaura Coupling

Purpose: To determine the optimal solvent system for a specific reaction scale-up.

Context: Suzuki couplings require a biphasic system (Organic/Aqueous Base). The boronic acid must remain dissolved in the organic phase or at the interface.

-

Prepare Solvent Systems: Label 3 reaction vials:

-

System A: THF / Water (4:1)

-

System B: Toluene / Ethanol / Water (4:1:1)

-

System C: 1,4-Dioxane / Water (4:1)

-

-

Saturation Test: Add 10 mg of this compound to 0.5 mL of the organic component (THF, Toluene/EtOH, Dioxane).

-

Observation: If Toluene (System B) remains cloudy, heat to 60°C. If it clears, it is suitable for thermal reactions but not room temperature.

-

-

Base Addition: Add the aqueous base (e.g., 2M K₂CO₃) dropwise.

-

Success Criteria: The mixture should remain a stable emulsion or biphasic solution without precipitating a "gummy" solid. If a solid crashes out immediately, the boronate salt is insoluble in that specific organic/aqueous mix; switch to a more polar organic solvent (e.g., switch Toluene to DMF).

-

Part 4: Visualizations & Workflows

Diagram 1: Solvent Selection Decision Tree

This logic gate helps you choose the correct solvent based on your intended application.[1]

Caption: Decision tree for selecting the optimal solvent based on experimental requirements (Storage, Synthesis, or Analysis).

Diagram 2: Boroxine-Acid Equilibrium Workflow

Understanding the dynamic nature of the material in solution.[1]

Caption: The equilibrium between Boroxine, Free Acid, and Boronate Anion determines solubility and reactivity.

Part 5: Troubleshooting & Stability

1. "Gummy" Precipitate in Suzuki Reactions

-

Cause: Formation of a polymeric anhydride network or insoluble potassium boronate salts.

-

Solution: Increase the water content in the solvent mixture (e.g., go from 9:1 to 4:1 Organic:Water). Water is essential to hydrolyze the boroxine back to the reactive monomer [1].

2. Protodeboronation (Loss of Boron)

-

Risk: The ortho-methoxy group activates the ring, making the C-B bond susceptible to cleavage under harsh basic conditions or high temperatures.

-

Mitigation: Use mild bases (e.g., K₃PO₄ instead of Na₂CO₃) and anhydrous conditions if possible, adding water only in controlled amounts [2].

3. Inconsistent NMR Spectra

-

Symptom: Broad peaks or multiple sets of peaks in ¹H NMR.

-

Cause: Mixture of monomer and boroxine anhydride.

-

Fix: Add a drop of D₂O to the NMR tube (if using DMSO-d₆ or Acetone-d₆). This forces the equilibrium entirely to the monomeric acid form, sharpening the peaks.

References

-

Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

-

Hall, D. G. (Ed.).[6] (2011).[6][7] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[6] Link

-

PubChem. (2024).[1] Compound Summary: this compound.[1] National Library of Medicine. Link

Sources

- 1. (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid | C7H7BClFO3 | CID 10932600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]

- 5. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]

- 6. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

- 7. semanticscholar.org [semanticscholar.org]

Technical Whitepaper: Spectral Characterization of 4,5-Dichloro-2-methoxyphenylboronic Acid

The following technical guide details the spectral characterization of 4,5-Dichloro-2-methoxyphenylboronic acid (CAS: 401614-25-5).

This guide is designed for analytical chemists and synthetic researchers. It prioritizes the causality of spectral features—explaining why signals appear where they do based on substituent effects—and provides robust protocols for data acquisition, specifically addressing the stability issues inherent to boronic acids (e.g., boroxine formation).

Executive Summary & Structural Context

This compound is a specialized arylboronic acid intermediate used primarily in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex pharmaceuticals and agrochemicals.

The molecule presents specific analytical challenges:

-

Boroxine Equilibrium: Like many boronic acids, it exists in equilibrium with its cyclic anhydride (boroxine), complicating NMR interpretation and melting point determination.

-

Isotopic Complexity: The presence of two chlorine atoms (

) and one boron atom ( -

Substituent Effects: The ortho-methoxy group exerts a strong shielding effect and influences the Lewis acidity of the boron center.

Molecular Structure & Numbering[1][2][3]

-

Formula:

-

MW: 220.85 g/mol

-

Key Features: 1,2,4,5-tetrasubstituted benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm regiochemistry (positions of Cl and OMe) and assess purity (boroxine content).

Solvent Selection Strategy[4]

-

Recommended: DMSO-d6 .[1]

-

Reasoning: Boronic acids are hydrogen-bond donors. DMSO acts as a H-bond acceptor, stabilizing the monomeric boronic acid form

and slowing proton exchange. This allows the distinct observation of the hydroxyl protons, which often disappear or broaden in

-

-

Alternative: Acetone-d6 .[2]

-

Reasoning: Good solubility, but rapid exchange may blur the

signal.

-

Predicted NMR Data (400 MHz, DMSO-d6)

Note: Values are derived from substituent additivity rules applied to the phenylboronic acid core.

| Signal | Shift ( | Multiplicity | Integral | Assignment | Structural Logic |

| A | 8.10 – 8.30 | Broad Singlet | 2H | Labile protons. Chemical shift is concentration/temperature dependent. | |

| B | 7.65 – 7.75 | Singlet | 1H | Ar-H6 | Ortho to Boron (deshielding). Para to OMe. Isolated from other protons (no coupling). |

| C | 7.15 – 7.25 | Singlet | 1H | Ar-H3 | Ortho to OMe (shielding). Meta to Boron. Isolated (no coupling). |

| D | 3.80 – 3.85 | Singlet | 3H | Characteristic methoxy region. |

Diagnostic Feature: The absence of ortho or meta coupling (singlets for both aromatic protons) confirms the para relationship of the protons relative to the substituents, verifying the 4,5-dichloro-2-methoxy substitution pattern.

NMR Data (100 MHz, DMSO-d6)

-

C-B (Carbon 1):

~130-135 ppm (Broad/Weak).-

Technical Note: Carbon attached to Boron is often invisible or very broad due to Quadrupolar Relaxation of the

nucleus.

-

-

C-O (Carbon 2):

~158-160 ppm. (Deshielded by Oxygen). -

C-Cl (Carbon 4, 5):

~125-130 ppm. -

Ar-C (Carbon 3, 6):

~115-135 ppm. -

Methoxy (

):

Mass Spectrometry (MS)

Objective: Confirmation of the molecular formula via the unique

Ionization Mode[6]

-

ESI Negative (Electrospray Ionization): Preferred. Boronic acids readily form the boronate anion

, often solvated with methanol -

ESI Positive: May show

adducts, but often leads to dehydration (boroxine) peaks.

Isotopic Fingerprint (The "Cl2 Effect")

Chlorine has two stable isotopes:

For a molecule with two chlorines , the molecular ion cluster will exhibit a characteristic 9:6:1 intensity ratio for

Theoretical m/z Cluster (ESI Negative,

-

m/z 219: (

) – Base Peak (100%) -

m/z 221: (

) – ~65% Relative Intensity -

m/z 223: (

) – ~10% Relative Intensity

Note: You will also see smaller peaks at m/z 218, 220, 222 corresponding to the

Infrared Spectroscopy (FT-IR)

Objective: Identification of functional groups.

| Wavenumber ( | Assignment | Description |

| 3200 – 3500 | O-H Stretch | Broad, strong band characteristic of boronic acids (hydrogen bonded). |

| 1300 – 1350 | B-O Stretch | Strong, characteristic asymmetric stretch. |

| 1250 – 1280 | C-O Stretch | Aryl alkyl ether (Ar-O-Me) stretch. |

| 1050 – 1100 | C-Cl Stretch | Aryl chloride band. |

| 800 – 900 | C-H Bending | Out-of-plane bending for isolated aromatic protons. |

Experimental Workflows & Diagrams

Sample Preparation Protocol (NMR)

To ensure reproducibility and prevent "wet" spectra:

-

Drying: Dry the solid compound in a vacuum desiccator over

for 2 hours to remove surface water. -

Solvent: Use ampoule-sealed DMSO-d6 to minimize water content.

-

Concentration: Prepare a solution of ~10-15 mg in 0.6 mL solvent.

-

Acquisition: Run immediately. If the sample sits, boroxine formation may occur, appearing as a second set of minor peaks.

Boroxine Equilibrium & Fragmentation Workflow

The following diagram illustrates the equilibrium that complicates analysis and the MS fragmentation pathway.

Caption: Figure 1. Equilibrium between the monomeric boronic acid and its trimeric anhydride (boroxine), and the subsequent ionization pathway in Mass Spectrometry.

References

-

Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[3] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3][4] Wiley-VCH. Link

-

Storey, I. A., et al. (2022).

NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.[5][6] Link -

BenchChem. (2025).[2] Comparative Guide to the Analytical Characterization of Fluorophenylboronic Acids.Link

-

ChemicalBook. (2024). Spectral Data for 2-Methoxyphenylboronic acid (Analogous Control).Link

Sources

- 1. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

key intermediates in 4,5-Dichloro-2-methoxyphenylboronic acid synthesis

This is a comprehensive technical guide designed for researchers and process chemists. It prioritizes synthetic reliability, regiochemical integrity, and scalability.

Part 1: Executive Summary & Retrosynthetic Logic

The synthesis of 4,5-Dichloro-2-methoxyphenylboronic acid presents a classic regiochemical challenge in aromatic substitution. The core difficulty lies in placing the boronic acid moiety at the C1 position relative to the C2-methoxy group, while preserving the 4,5-dichloro substitution pattern.

Direct lithiation (Directed Ortho Metalation - DoM) of the commercially available precursor, 3,4-dichloroanisole , is chemically risky. The C2 position (situated between the methoxy and chlorine groups) is electronically activated and highly acidic, often leading to the formation of the undesired 2,3-dichloro-6-methoxyphenyl isomer.

Therefore, the Authoritative Route detailed in this guide utilizes a Bromination-Metalation-Borylation sequence. This approach leverages steric hindrance to force bromination to the desired position, ensuring high regiochemical purity before the boron is introduced.

Retrosynthetic Analysis (DOT Visualization)

Figure 1: Retrosynthetic tree highlighting the critical bromide intermediate which locks the regiochemistry.

Part 2: Key Intermediates & Mechanistic Deep Dive

Starting Material: 3,4-Dichloroanisole

-

Role: The scaffold providing the 3,4-dichloro substitution pattern.[1]

-

Critical Attribute: The methoxy group acts as a strong ortho-director.

-

Regiochemistry Insight: The molecule has two ortho protons relative to the methoxy group:

-

Position 2 (C2): Flanked by OMe and Cl.[2] Highly acidic due to the inductive effect of Cl, but sterically crowded.

-

Position 6 (C6): Flanked by OMe and H. Less acidic than C2, but sterically accessible.

-

Decision: We target C6 for the boronic acid.

-

The Gatekeeper Intermediate: 2-Bromo-4,5-dichloroanisole

This is the most critical isolated intermediate. By introducing a bromine atom first, we exploit the steric difference between C2 and C6.

-

Synthesis Logic: Electrophilic bromination is sensitive to sterics. The "pocket" at C2 is too crowded for a large bromonium ion or NBS complex to react efficiently. Therefore, bromination occurs selectively at C6 (which corresponds to the C2 position of the final product numbering, or more accurately, the position ortho to OMe and meta to Cl).

-

Validation: 1H NMR will show two singlets for the aromatic protons. If the undesired isomer (C2-bromo) were formed, the coupling constants would differ (though they are singlets in the correct isomer as well, NOE experiments can confirm proximity to the OMe group).

The Nucleophile: (4,5-Dichloro-2-methoxyphenyl)lithium

-

Generation: Formed via Lithium-Halogen exchange using n-Butyllithium (n-BuLi).

-

Why Exchange vs. Deprotonation? Direct deprotonation of 3,4-dichloroanisole would likely remove the proton at C2 (between OMe and Cl) due to the "Complex Induced Proximity Effect" (CIPE) and acidity. Halogen exchange is faster and retains the regiochemistry established in the bromination step.

-

Stability: This species is unstable above -60°C. It must be generated and trapped at cryogenic temperatures (-78°C) to prevent "scrambling" (migration of the lithium to the thermodynamically favored C2 position) or benzyne formation.

Part 3: Detailed Experimental Protocols

Phase A: Regioselective Bromination

Objective: Synthesis of 2-Bromo-4,5-dichloroanisole.

| Parameter | Specification | Notes |

| Reagents | 3,4-Dichloroanisole (1.0 eq), Bromine (Br2, 1.05 eq) | NBS (1.1 eq) in MeCN is a milder alternative. |

| Solvent | Glacial Acetic Acid (AcOH) | Promotes electrophilic polarization of Br2. |

| Temperature | 20°C to 40°C | Heat may be required to initiate, but control exotherm. |

| Monitoring | GC-MS / TLC | Look for disappearance of SM and appearance of mono-bromo peak. |

Protocol:

-

Dissolve 3,4-dichloroanisole in glacial acetic acid (approx. 5 mL/g).

-

Add Bromine dropwise over 30 minutes. The solution will turn dark red/orange.

-

Stir at room temperature for 4–12 hours. Monitor by GC.[2]

-

Quench: Pour mixture into ice-water containing sodium bisulfite (NaHSO3) to destroy excess bromine (color change from orange to white/yellow).

-

Workup: Extract with Dichloromethane (DCM). Wash organic layer with sat.[3] NaHCO3 (to remove AcOH) and brine.

-

Purification: Recrystallization from Ethanol or Hexanes is preferred over chromatography for scale.

-

Yield Target: >85%.

Phase B: Lithiation & Borylation

Objective: Conversion to this compound.

| Parameter | Specification | Notes |

| Reagents | 2-Bromo-4,5-dichloroanisole (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), Triisopropyl Borate (1.2 eq) | B(OiPr)3 is preferred over B(OMe)3 to reduce polymer formation. |

| Solvent | Anhydrous THF | Must be dry (<50 ppm H2O). |

| Temperature | -78°C (Critical) | Maintain < -70°C during n-BuLi addition. |

| Quench | 2N HCl (aq) | Hydrolyzes the boronate ester to the acid. |

Protocol:

-

Setup: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere.

-

Dissolve 2-Bromo-4,5-dichloroanisole in anhydrous THF (10 mL/g). Cool to -78°C (Dry ice/Acetone bath).

-

Exchange: Add n-BuLi dropwise via syringe pump. Maintain internal temp < -70°C.

-

Observation: A color change (often yellow/orange) indicates formation of the aryl-lithium species.

-

Time: Stir for 30–60 minutes at -78°C. Do not warm up.

-

-

Borylation: Add Triisopropyl borate (B(OiPr)3) rapidly in one portion (or dropwise if scale is large, but fast addition is generally better to capture the anion).

-

Warming: Allow the reaction to warm slowly to room temperature (0°C to 20°C) over 2 hours.

-

Hydrolysis: Cool to 0°C. Add 2N HCl until pH < 2. Stir vigorously for 30 minutes.

-

Isolation:

-

Extract with Ethyl Acetate (EtOAc).[4]

-

Purification Trick: Boronic acids are amphiphilic. Extract the organic layer with 1N NaOH (boronic acid goes into water as boronate). Wash the aqueous layer with Ether (removes non-acidic impurities). Acidify the aqueous layer with HCl to precipitate the pure Boronic Acid. Filter the white solid.

-

Workflow Visualization (DOT)

Figure 2: Operational workflow emphasizing the Quality Control (QC) checkpoint after bromination.

Part 4: Troubleshooting & Optimization

Regioisomer Contamination

-

Symptom: NMR shows complex splitting or multiple methoxy peaks.

-

Cause: Bromination occurred at C2 (unlikely with Br2/AcOH but possible with highly reactive catalysts) or Lithiation scrambled.

-

Fix: Ensure the bromination intermediate is recrystallized to >98% purity before the expensive lithiation step. Use Hexanes/IPA for recrystallization of the bromide.

Protodeboronation

-

Symptom: Low yield; recovery of 3,4-dichloroanisole (de-brominated SM) or phenol byproducts.

-

Cause: The C-B bond ortho to a methoxy group can be hydrolytically unstable, especially under basic conditions or high heat.

-

Fix: Avoid prolonged exposure to strong base during workup. When doing the Base/Acid extraction, keep the basic phase cold (0°C) and minimize contact time. Store the final boronic acid at 4°C, or convert it to a pinacol ester for long-term stability.

"Waxy" Solid

-

Symptom: Product refuses to crystallize.

-

Cause: Boroxine formation (anhydride trimer) or residual solvent.

-

Fix: Dissolve in minimal hot acetonitrile and add water to precipitate. Alternatively, azeotrope with toluene to remove water if the boroxine is desired, but for the free acid, recrystallization from Water/Acetone is effective.

References

- Regioselective Bromination of Anisoles: Smith, K., et al. "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide in acetonitrile." Journal of Organic Chemistry, 2005. Relevance: Establishes the preference for para/ortho bromination where the sterically crowded ortho position (C2) is disfavored.

-

Lithium-Halogen Exchange vs DoM

-

Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990. Link

- Relevance: foundational text on why Li-Halogen exchange is preferred when specific regiochemistry is required th

-

-

Synthesis of Halogenated Phenylboronic Acids

- Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011.

Sources

- 1. CN103922892A - Method for preparing 3,4-dichloro bromobenzene - Google Patents [patents.google.com]

- 2. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]

- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 6. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

Strategic Utilization of 4,5-Dichloro-2-methoxyphenylboronic Acid in Modern Synthesis and Drug Discovery

Executive Summary & Compound Profile

4,5-Dichloro-2-methoxyphenylboronic acid (CAS: 1256355-14-0) represents a specialized, "privileged" building block in medicinal and agrochemical synthesis. Unlike simple phenylboronic acids, this molecule features a "push-pull" electronic architecture: the electron-donating ortho-methoxy group competes with the electron-withdrawing meta/para-dichloro substituents.

This specific substitution pattern renders it a critical intermediate for generating poly-substituted biaryl scaffolds , commonly found in kinase inhibitors, herbicides, and liquid crystal displays. However, its utility is often underestimated due to the technical challenges associated with ortho-substituted boronic acids, specifically protodeboronation and steric hindrance during transmetalation.

Physicochemical Profile

| Property | Specification | Implication for Research |

| Molecular Formula | C₇H₇BCl₂O₃ | Functionalizable core |

| Electronic State | Ortho-donor / Meta-withdrawing | High reactivity but prone to hydrolysis |

| Steric Profile | Moderate (Ortho-OMe) | Requires specific ligands for Suzuki coupling |

| Solubility | DMSO, MeOH, THF | Poor water solubility; requires organic co-solvents |

| Key Risk | Protodeboronation | pH-sensitive stability (See Section 3) |

Primary Research Area: Suzuki-Miyaura Cross-Coupling

The most immediate application of this compound is the synthesis of unsymmetrical biaryls. The ortho-methoxy group creates a unique steric environment that can be leveraged for atroposelective synthesis (creating axially chiral biaryls), but it also demands a modified catalytic protocol.

Mechanistic Insight: The Ortho-Effect

Standard Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail or give low yields with this substrate. The ortho-methoxy oxygen can coordinate with the Palladium center, potentially arresting the catalytic cycle or, conversely, directing the incoming aryl halide. Furthermore, the steric bulk slows the transmetalation step, allowing competitive protodeboronation to occur.

Optimized Protocol for Sterically Demanding Couplings

To maximize yield and suppress deboronation, high-activity catalyst systems utilizing bulky, electron-rich phosphine ligands are required.

Recommended Protocol:

-

Catalyst: Pd₂(dba)₃ (1-2 mol%)

-

Ligand: SPhos or XPhos (Water-soluble, bulky ligands facilitate transmetalation).

-

Base: K₃PO₄ (Anhydrous conditions are preferred if protodeboronation is observed).

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

Step-by-Step Workflow:

-

Charge a reaction vial with aryl halide (1.0 equiv), This compound (1.2 equiv), Pd₂(dba)₃, and SPhos.

-

Evacuate and backfill with Argon (3x).

-

Add degassed solvent and base.

-

Heat to 80-100°C for 4–12 hours.

-

Critical QC: Monitor consumption of the boronic acid via HPLC. If the boronic acid disappears but product does not form, protodeboronation is the culprit (See Section 3).

Visualization: Catalytic Cycle & Steric Management

The following diagram illustrates the Suzuki cycle, highlighting where the ortho-methoxy group influences the pathway.

Caption: The Suzuki-Miyaura cycle emphasizing the Transmetalation step, where the steric bulk of the 2-methoxy group requires specialized ligands (SPhos) to prevent cycle arrest.

Critical Challenge: Managing Protodeboronation

Researchers often encounter "missing mass" when working with electron-rich or ortho-substituted boronic acids. This is protodeboronation , where the C-B bond is cleaved by water/base, yielding 3,4-dichloroanisole instead of the desired biaryl.

Mechanism of Failure

Under basic conditions, the boronate "ate" complex is formed. If transmetalation is slow (due to sterics), the complex can hydrolyze. The 4,5-dichloro substitution pattern slightly mitigates this compared to pure anisyl-boronic acids, but the risk remains high at elevated temperatures.

Mitigation Strategy: The MIDA Boronate Route

If direct coupling fails, convert the boronic acid to a MIDA (N-methyliminodiacetic acid) boronate .[1] This protects the boron atom, allowing for "slow-release" coupling under anhydrous conditions.

Synthesis of MIDA Boronate:

-

Reflux this compound with MIDA in Toluene/DMSO.

-

Remove water via Dean-Stark trap.

-

Precipitate the stable solid MIDA ester.

-

Use this ester in the cross-coupling reaction; it hydrolyzes slowly, keeping the active boronic acid concentration low and preventing side reactions.

Medicinal Chemistry Applications: The "Warhead" Precursor

This compound is a scaffold precursor for several high-value therapeutic classes.

Carbonic Anhydrase Inhibitors (CAIs)

The "dichloro-methoxy" motif is structurally homologous to Lasamide and other sulfonamide-based diuretics and CAIs.

-

Research Pathway: Couple the boronic acid with a sulfamoyl-bearing aryl halide.

-

Target: Selective inhibition of tumor-associated isoforms (hCA IX and XII).[2] The methoxy group acts as a "conformational lock," restricting rotation and improving selectivity for the enzyme active site.

Kinase Inhibitors (Type II)

Many Type II kinase inhibitors (e.g., Sorafenib analogs) utilize a biaryl ether or biaryl urea structure.

-

Research Pathway: Use the boronic acid to arylate a pyridine or pyrimidine scaffold.

-

Metabolic Stability: The 4,5-dichloro substitution blocks common metabolic "soft spots" (CYP450 oxidation sites) on the phenyl ring, potentially increasing the half-life (

) of the final drug candidate.

Agrochemicals (Herbicides)

Patent literature indicates that poly-substituted aryl-pyridine carboxylates are potent herbicides. This boronic acid is a direct synthon for the lipophilic "head" group of these auxin mimics.

Analytical & Quality Control Standards

Boronic acids are notoriously difficult to quantify due to their equilibrium with boroxines (cyclic trimers).

Standardization Protocol:

-

HPLC: Do not use standard reverse-phase gradients without acidification. Use 0.1% Formic Acid in water/acetonitrile to keep the species protonated.

-

NMR: Run ¹H NMR in DMSO-d₆ + D₂O. The addition of D₂O collapses the broad -B(OH)₂ peak and simplifies the aromatic region, allowing precise integration of the methoxy singlet (approx. 3.8 ppm) vs. the aromatic protons.

Decision Matrix for Reaction Optimization

Use this logic flow to select the correct reaction conditions.

Caption: Decision tree for optimizing cross-coupling reactions based on steric hindrance and stability data.

References

-

Suzuki-Miyaura Coupling Mechanism & Ortho-Effects

- Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids...

- Source: Beilstein Journal of Organic Chemistry (2018)

-

URL: [Link]

-

Protodeboronation Stability

- Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling

- Source: Journal of the American Chemical Society (2009)

-

URL: [Link]

-

Medicinal Chemistry (Dichloro-Sulfamoyl Scaffolds)

-

Agrochemical Applications (Patent)

-

Title: Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate (WO2013102078A1)[4]

- Source: Google P

- URL

-

- General Reactivity of Methoxy-Phenylboronic Acids: Title: 4-Methoxyphenylboronic acid: applications in different fields and safety Source: ChemicalBook

Sources

- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

Substituted Methoxyphenylboronic Acids: Synthetic Utility & Stability Management

[1]

Introduction: The Electronic Duality

Methoxyphenylboronic acids are linchpin intermediates in modern medicinal chemistry and materials science. Their utility stems from the methoxy group (–OMe), which exerts a dual electronic influence:

- -Inductive Withdrawal: Increases the Lewis acidity of the boron center slightly.

- -Resonance Donation: Significantly increases electron density on the aromatic ring.

This electron-rich nature makes MPBAs highly nucleophilic in transmetallation steps (good for Suzuki couplings) but paradoxically susceptible to protodeboronation , the primary failure mode in scale-up.[1] This guide focuses on navigating this trade-off.

Structural Dynamics & Reactivity[1]

The Ortho-Effect (2-OMe vs. 4-OMe)

The position of the methoxy substituent dictates the stability profile.

-

4-Methoxyphenylboronic acid (Para): The oxygen lone pair donates into the ring, increasing electron density at the ipso-carbon. This accelerates the rate of electrophilic attack (protonolysis), making the C–B bond labile under hydrolytic conditions.

-

2-Methoxyphenylboronic acid (Ortho): While electronically similar, the steric bulk of the ortho-methoxy group protects the boron center from nucleophilic attack by bases (e.g., OH⁻), retarding the formation of the tetrahedral boronate species required for both Suzuki coupling and protodeboronation.

Mechanism of Failure: Protodeboronation

For electron-rich boronic acids, the primary decomposition pathway is base-catalyzed protodeboronation (Kuivila mechanism).[1]

Mechanism:

-

Base (OH⁻) coordinates to Boron, forming a boronate anion.

-

The electron-rich ring facilitates ipso-protonation by water or solvent.[1]

-

C–B bond cleavage releases the arene (anisole derivative) and boric acid.

Figure 1: The Kuivila mechanism of protodeboronation. Electron-donating groups like methoxy stabilize the ipso-protonation transition state, accelerating decomposition.[1]

Synthesis Strategies

Selecting the correct route depends on the substitution pattern and functional group tolerance.[2]

Method A: Cryogenic Lithiation (The Standard)

Best for: Simple substrates without sensitive functional groups (esters, ketones).

-

Protocol: Lithium-Halogen exchange of bromoanisole at -78°C followed by electrophilic quench with trialkyl borate.

-

Critical Control Point: Temperature must be maintained < -70°C to prevent benzyne formation or scrambling of the lithiation site, particularly for 2-bromoanisole.[1]

Method B: Miyaura Borylation (The Tolerant Route)

Best for: Complex pharmaceutical intermediates containing carbonyls, nitriles, or protic protons.

-

Protocol: Pd-catalyzed coupling of aryl halides with bis(pinacolato)diboron (

). -

Advantage: Avoids strong bases and nucleophiles.[3]

Synthesis Decision Matrix

Figure 2: Decision framework for synthesizing methoxyphenylboronic acids.

Experimental Protocols

Optimized Suzuki-Miyaura Coupling for Electron-Rich Boronic Acids

Rationale: Electron-rich boronic acids are prone to protodeboronation in aqueous base.[1] This protocol uses non-aqueous conditions to preserve the C–B bond until transmetallation occurs.

Materials:

-

Aryl Bromide (1.0 equiv)[1]

-

Catalyst:

(3 mol%) -

Base:

(3.0 equiv)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Solvent: 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Workflow:

-

Inerting: Charge a reaction vial with the aryl bromide, boronic acid, base, and Pd catalyst. Seal and purge with

for 5 minutes. -

Solvation: Add anhydrous 1,4-dioxane via syringe. Note: Do not add water.

-

Activation: Heat the mixture to 80°C. The insolubility of

in dioxane creates a "slow-release" effect, generating just enough active boronate species for the catalytic cycle without overwhelming the system with base, thereby suppressing protodeboronation. -

Monitoring: Monitor via TLC/LCMS. If the reaction stalls, add 1-2 drops of water to accelerate activation, but only after significant conversion is observed.[1]

-

Workup: Filter through Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Synthesis of 3-Methoxyphenylboronic Acid (Lithiation Route)

Based on standard methodologies [1].

-

Setup: Flame-dry a 3-neck flask equipped with a thermometer and

inlet. -

Solvation: Dissolve 3-bromoanisole (10 mmol) in anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone).

-

Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 mins.

-

Observation: Maintain internal temp < -70°C. Solution may turn slightly yellow.[1]

-

Aging: Stir at -78°C for 45 mins.

-

-

Borylation: Add trimethyl borate (1.5 equiv) rapidly in one portion.

-

Hydrolysis: Allow to warm to room temperature (RT) overnight. Quench with 1M HCl (30 mL) and stir for 1 hour.

-

Extraction: Extract with EtOAc, wash with brine, dry over

. -

Purification: Recrystallize from water/acetonitrile.

Quantitative Data: Stability & Reactivity[1][4][6][7][8]

The following table summarizes the relative rates of protodeboronation (

| Substituent Pattern | Electronic Effect | Steric Effect | Rel.[5] Protodeboronation Rate* | Suzuki Yield (Standard Cond.)** |

| Phenyl (Unsub) | Neutral | None | 1.0 (Reference) | >95% |

| 4-Methoxy (Para) | Strong Donation | None | ~15.0 (Fast) | 75-85% |

| 3-Methoxy (Meta) | Inductive Withdrawal | None | 0.8 (Slow) | >90% |

| 2-Methoxy (Ortho) | Strong Donation | High | ~2.5 (Moderate) | 60-70% |

| 2,6-Dimethoxy | Very Strong Donation | Very High | >50 (Very Fast) | <40% |

*Rates approximate based on hydrolytic conditions (pH 10, 60°C). High rate = Unstable. **Standard aqueous carbonate conditions. Lower yields in 2-OMe and 2,6-diOMe are due to steric hindrance and competitive deboronation.

Medicinal Chemistry Applications

In drug discovery, the methoxyphenyl motif is often installed via Suzuki coupling, but the boronic acid itself can be the pharmacophore.

-

Covalent Inhibitors: Boronic acids form reversible covalent bonds with serine or threonine residues in enzyme active sites (e.g., Proteasome inhibitors like Bortezomib).

-

Bioisosteres: The methoxyphenylboronic acid moiety can mimic the transition state of amide hydrolysis in beta-lactamase inhibitors [2].

-

Sugar Sensing: The interaction between the boronic acid and diols (sugars) is modulated by the electron density of the aromatic ring. Methoxy substituents tune the

of the boronic acid, adjusting the pH range at which sugar binding occurs [3].

References

-

Boronic Acids in Medicinal Chemistry: Synthesis and Biological Applications. PMC PubMed Central. Available at: [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

-

Protodeboronation Mechanisms. Wikipedia / Kuivila et al. Available at: [Link][6]

Sources

- 1. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]

- 2. iris.uniroma1.it [iris.uniroma1.it]

- 3. Protodeboronation [organic-chemistry.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 6. Protodeboronation - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Precision Suzuki-Miyaura Coupling of 4,5-Dichloro-2-methoxyphenylboronic Acid

Executive Summary & Chemical Profile[2][3]

This application note details the optimized Suzuki-Miyaura cross-coupling protocols for 4,5-Dichloro-2-methoxyphenylboronic acid . This scaffold is increasingly relevant in medicinal chemistry for introducing lipophilic, metabolically stable aryl motifs into drug candidates.

However, this specific boronic acid presents a dual-threat reactivity profile :

-

Steric Hindrance: The ortho-methoxy group inhibits the transmetallation step.

-

Chemoselectivity Risks: The 4,5-dichloro substitution pattern renders the ring electron-deficient, increasing the risk of protodeboronation while simultaneously offering competing sites for oxidative addition if hyper-active catalysts are employed.[1]

Chemical Profile

| Parameter | Data |

| Compound | This compound |

| CAS Number | 1256354-93-4 |

| Molecular Weight | 220.85 g/mol |

| Key Structural Features | Ortho-OMe (Steric), 4,5-Di-Cl (Electronic/Leaving Group) |

| Primary Challenge | Balancing catalytic activity (to overcome sterics) with selectivity (to preserve C-Cl bonds).[1][2][3][4] |

Critical Parameter Analysis (The "Why" Behind the Protocol)

To successfully couple this reagent, one must navigate three mechanistic "checkpoints."

A. The Steric Gate (Transmetallation)

The ortho-methoxy group creates significant steric bulk around the boron center. Standard catalysts like Pd(PPh3)4 often fail because the transmetallation rate (

-

Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands with large bite angles (e.g., dppf) to facilitate the approach of the boronic acid to the palladium center.

B. The Electronic Trap (Protodeboronation)

Electron-deficient aryl boronic acids are prone to base-catalyzed protodeboronation.[1] The two chlorine atoms withdraw electron density, making the C-B bond more susceptible to hydrolytic cleavage, especially in the presence of strong bases (e.g., NaOH, KOtBu).

-

Solution: Utilize mild, inorganic bases such as Potassium Phosphate (

) or Cesium Carbonate (

C. Chemoselectivity (C-Cl Integrity)

The 4,5-dichloro motif is not inert.[1] Highly active catalyst systems designed to activate aryl chlorides (e.g., Pd/P(tBu)3) may inadvertently oxidatively add into the C-Cl bonds of the boronic acid itself, leading to polymerization or oligomerization.

-

Solution: The catalyst must be tuned to activate the coupling partner (Electrophile-X) but remain inert toward the 4,5-dichloro motif.

Mechanistic Pathway & Danger Zones[1]

The following diagram illustrates the catalytic cycle, highlighting specific failure points for this molecule.

Caption: Catalytic cycle emphasizing the "Steric Gate" at Transmetallation and competing side reactions.

Optimized Experimental Protocols

Protocol A: The "High-Selectivity" Method (Recommended)

Best for: Coupling with Aryl Bromides or Iodides.[1] Rationale: Uses Pd(dppf)Cl2, a robust catalyst that handles sterics well but is generally not active enough to cleave the C-Cl bonds on the boronic acid ring.

-

Reagent Setup:

-

Procedure:

-

Charge a reaction vial with the Electrophile, Boronic Acid, Base, and Catalyst.

-

Seal the vial with a septum.

-

Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen promotes homocoupling.[1][5]

-

Add degassed solvents via syringe.

-

Heat to 80°C - 90°C for 4–12 hours.

-

Monitoring: Check LCMS for consumption of the bromide. If the boronic acid is consumed but bromide remains, add 0.5 eq more boronic acid.

-

Protocol B: The "Steric-Power" Method (Advanced)

Best for: Coupling with Aryl Chlorides or Heteroaryl Chlorides.[1] Rationale: Uses SPhos Pd G2 (Buchwald Precatalyst).[1] SPhos is bulky enough to facilitate coupling with the ortho-methoxy group but requires careful temperature control to avoid activating the 4,5-dichloro system.[1]

-

Reagent Setup:

-

Procedure:

-

Follow the inert gas setup as above.

-

Temperature Control: Start at 60°C . Only increase to 80°C if conversion is sluggish after 2 hours.

-

Note: Higher temperatures (>100°C) with SPhos may begin to activate the C-Cl bonds on the boronic acid scaffold.

-

Experimental Workflow Diagram

Caption: Standard operational workflow for Suzuki coupling of labile boronic acids.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Steric failure; Catalyst cannot access Boron. | Switch from Pd(dppf) to SPhos Pd G2 or XPhos Pd G2 . |

| Protodeboronation (Ar-H) | Base too strong or solvent too wet.[1] | Switch base from |

| Homocoupling (Ar-Ar) | Oxygen present in system.[1][5] | Improve degassing (sparge solvent with Ar for 15 min). |

| Complex Mixture / Polymer | Catalyst attacking 4,5-Cl sites.[1] | Lower temperature (50-60°C).[1] Switch to a less electron-rich ligand (e.g., revert to dppf or |

| Boronic Acid Stalls | MIDA Boronate Strategy required.[1][6][4][7] | If instability persists, convert the boronic acid to a MIDA boronate for slow release. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

- Relevance: Establishes protocols for electron-deficient/unstable boronic acids.

-

Sigma-Aldrich. (n.d.). This compound Product Page.

- Relevance: Verification of chemical availability and physical properties.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443.[1]

- Relevance: Comprehensive review on selecting conditions to minimize protodeboron

Sources